molecular formula C20H23N5O3S B11616338 N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide

N-tert-butyl-3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(pyridin-4-ylmethylidene)hydrazinyl]propanamide

Cat. No.: B11616338
M. Wt: 413.5 g/mol
InChI Key: AZSNDEZIJQDPGR-HYARGMPZSA-N
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Description

3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE is a complex organic compound that features a benzisothiazole ring, a pyridine moiety, and a hydrazine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE typically involves multiple steps:

    Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.

    Introduction of the Pyridine Moiety: This step may involve a condensation reaction with a pyridine derivative.

    Hydrazine Linkage Formation: The hydrazine linkage is introduced through a reaction between a hydrazine derivative and the intermediate compound.

    Final Coupling: The final product is obtained by coupling the intermediate with N-(2-METHYL-2-PROPANYL)PROPANAMIDE under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring.

    Reduction: Reduction reactions could target the hydrazine linkage or the pyridine moiety.

    Substitution: Substitution reactions may occur at various positions on the benzisothiazole or pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or hydrazines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Materials Science: Potential use in the development of novel materials with unique electronic or optical properties.

Biology

    Drug Development: Investigated for potential therapeutic applications due to its unique structure.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

    Cancer Research: Explored for its potential anti-cancer properties.

Industry

    Dyes and Pigments: Utilized in the synthesis of dyes and pigments.

    Polymer Chemistry: Incorporated into polymers to impart specific properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings.

    Pyridine Derivatives: Compounds containing pyridine moieties.

    Hydrazine Derivatives: Compounds with hydrazine linkages.

Uniqueness

The uniqueness of 3-[(2E)-1-(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)-2-(4-PYRIDINYLMETHYLENE)HYDRAZINO]-N-(2-METHYL-2-PROPANYL)PROPANAMIDE lies in its combination of these structural features, which may confer unique chemical and biological properties not found in other compounds.

Properties

Molecular Formula

C20H23N5O3S

Molecular Weight

413.5 g/mol

IUPAC Name

N-tert-butyl-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-pyridin-4-ylmethylideneamino]amino]propanamide

InChI

InChI=1S/C20H23N5O3S/c1-20(2,3)23-18(26)10-13-25(22-14-15-8-11-21-12-9-15)19-16-6-4-5-7-17(16)29(27,28)24-19/h4-9,11-12,14H,10,13H2,1-3H3,(H,23,26)/b22-14+

InChI Key

AZSNDEZIJQDPGR-HYARGMPZSA-N

Isomeric SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=NC=C3

Canonical SMILES

CC(C)(C)NC(=O)CCN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=NC=C3

Origin of Product

United States

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